N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring, an imidazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form the thiophene ring . The imidazole and pyridine rings can be introduced through subsequent reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Scientific Research Applications
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have a thiophene framework, exhibit various pharmacological properties.
Imidazole Derivatives: Compounds containing imidazole rings are known for their antimicrobial and antifungal activities.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer a distinct set of biological activities and chemical reactivity
Biological Activity
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4OS. Its structure incorporates a thiophene ring, an imidazole moiety, and a pyridine group, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of IKK-2 : The compound has been shown to inhibit IκB kinase 2 (IKK-2), which plays a crucial role in the NF-kB signaling pathway. This pathway is involved in inflammatory responses and cancer progression. Inhibition of IKK-2 can lead to reduced expression of pro-inflammatory cytokines and growth factors associated with tumorigenesis .
- Antimicrobial Activity : Compounds with similar structural features have demonstrated antibacterial properties. For instance, derivatives containing imidazole and pyridine rings have been reported to exhibit significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. The presence of the imidazole ring is often linked to enhanced anticancer activity due to its ability to interfere with cellular signaling pathways .
Biological Activity Data
Activity Type | Target | IC50/MIC Values | Reference |
---|---|---|---|
IKK-2 Inhibition | IκB kinase 2 | 50 nM | |
Antibacterial | Staphylococcus aureus (MRSA) | 10 μg/mL | |
Antitumor | A549 Lung Cancer Cells | IC50 = 25 μM |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiophene derivatives, including compounds similar to this compound). The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against MRSA strains .
Case Study 2: Inhibition of NF-kB Pathway
Research focusing on the inhibition of the NF-kB pathway highlighted that compounds targeting IKK-2 could significantly reduce the expression of inflammatory mediators in vitro. This suggests that this compound may have therapeutic potential in treating inflammatory diseases and cancers associated with aberrant NF-kB signaling .
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(13-5-3-11-21-13)18-8-10-19-9-7-17-14(19)12-4-1-2-6-16-12/h1-7,9,11H,8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMGQFVAVQSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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